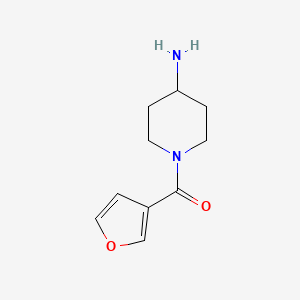

1-(3-Furoyl)piperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQQRAYJATYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588190 | |

| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926210-83-5 | |

| Record name | (4-Aminopiperidin-1-yl)(furan-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-3-carbonyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Furoyl Piperidin 4 Amine

Strategies for the Stereoselective and Regioselective Construction of the Piperidine (B6355638) Core

The piperidine ring is a prevalent scaffold in numerous biologically active compounds. ajchem-a.com Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction. Key strategies applicable to forming the 4-aminopiperidine precursor required for 1-(3-Furoyl)piperidin-4-amine include the hydrogenation of pyridine (B92270) derivatives and cyclization reactions.

Hydrogenation of appropriately substituted pyridines is a common and direct method for obtaining piperidines. nih.gov For the synthesis of a 4-aminopiperidine precursor, this would typically involve the reduction of a 4-aminopyridine derivative. This process often requires transition metal catalysts such as rhodium, palladium, or platinum and can be conducted under harsh conditions, though milder methods are continually being developed. nih.govnih.gov The stereoselectivity of these reactions can be influenced by the choice of catalyst and the substituents already present on the pyridine ring. nih.gov

Cyclization reactions offer another versatile route. These methods build the piperidine ring from acyclic precursors. Examples include intramolecular reductive amination of amino aldehydes or ketones and aza-Diels-Alder reactions. ajchem-a.comnih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for instance, can lead to piperidin-4-ols, which can be further converted to the desired 4-amine. nih.gov Such methods provide a high degree of modularity and can be designed to achieve excellent stereoselectivity. nih.gov

A notable approach involves a one-pot reaction integrating amide activation, reduction, and intramolecular nucleophilic substitution from halogenated amides, offering a facile route to various N-substituted piperidines. nih.gov Another common precursor, N-Boc-4-piperidinone, is frequently used to introduce the 4-amino group via reductive amination. dtic.mil This intermediate is pivotal as the Boc-protecting group allows for selective N-acylation at a later stage.

| Method | Precursor | Key Reagents/Catalysts | Outcome | Reference |

| Hydrogenation | 4-Aminopyridine derivative | Rh, Pd, or Pt catalyst, H₂ | 4-Aminopiperidine | nih.gov |

| Reductive Amination | N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride (STAB) | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

| Cyclization | N-homopropargyl amide | PPh₃AuNTf₂, MeSO₃H, Catecholborane | Substituted Piperidin-4-ol | nih.gov |

| One-Pot Tandem Protocol | N-phenethyl chloropentamide | Triflic anhydride, 2-fluoropyridine, NaBH₄ | N-phenethyl piperidine | nih.gov |

Approaches for the Introduction of the 3-Furoyl Moiety

Once the 4-aminopiperidine core is synthesized, often with the piperidine nitrogen protected (e.g., as an N-Boc derivative), the next critical step is the introduction of the 3-furoyl group. This is typically achieved through N-acylation.

The most direct method for introducing the 3-furoyl group is the acylation of the piperidine nitrogen with 3-furoyl chloride. This reaction, often referred to as a Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.it

The synthesis would first require the deprotection of the piperidine nitrogen if a protecting group like Boc was used. For instance, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate can be deprotected using 4M HCl in dioxane to yield the free secondary amine, which is then available for acylation. dtic.mil The subsequent reaction with an acyl chloride like propionyl chloride proceeds efficiently. dtic.mil A similar strategy would be employed using 3-furoyl chloride to yield the target compound.

Beyond the use of acyl chlorides, several other methods exist for forming the N-acyl bond. These can be advantageous when the acyl chloride is unstable or difficult to prepare.

Carboxylic Acid Coupling Reagents: 3-Furoic acid can be coupled directly with the piperidine nitrogen using peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. fishersci.it

Anhydrides: The reaction can also be performed using 3-furoic anhydride. Similar to acyl chlorides, this reaction requires a base to drive the equilibrium by neutralizing the 3-furoic acid byproduct. fishersci.it

Catalyst-Free Acylation: Efficient and environmentally friendly methods for N-acylation have been developed that proceed under catalyst-free conditions, for instance, using acetic anhydride in water. orientjchem.orgresearchgate.net While this is demonstrated for acetylation, similar principles could be applied for furoylation under optimized conditions.

| Acylating Agent | Coupling Reagent/Base | Solvent | Key Features | Reference |

| 3-Furoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM), THF | Standard Schotten-Baumann conditions, high yield. | fishersci.it |

| 3-Furoic Acid | DCC, EDC | DMF, DCM | Forms a reactive O-acylisourea intermediate. | fishersci.it |

| 3-Furoic Anhydride | Base (e.g., Triethylamine) | Aprotic solvents | Similar to acyl chloride but produces carboxylic acid byproduct. | fishersci.it |

Derivatization and Functionalization of the Piperidin-4-amine Structure

The this compound structure possesses a primary amine at the 4-position, which serves as a key handle for further chemical modifications and functionalization.

The primary amine at the C4 position is a nucleophilic site that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common modifications include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield N-alkylated derivatives. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for introducing various functional groups. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatizations are crucial in medicinal chemistry for modulating the compound's physicochemical properties, such as lipophilicity and polarity, which can in turn influence its pharmacokinetic profile. nih.gov

The reactivity of both the piperidine nitrogen and the 4-amino group can be influenced by the presence of other substituents on the piperidine ring. Electron-withdrawing or electron-donating groups can alter the nucleophilicity of the nitrogen atoms.

Optimization of Synthetic Routes and Yield Enhancement Strategies

The principal synthetic route to this compound involves the formation of an amide bond between the 4-amino group of a piperidine derivative and a 3-furoyl moiety. The efficiency of this transformation is highly dependent on the choice of starting materials, coupling agents, and reaction conditions.

A common and direct approach is the reaction of a protected piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate, with an activated form of 3-furoic acid. The use of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a strategic choice to prevent side reactions and facilitate purification. The 3-furoic acid is typically activated by converting it into an acyl chloride or by using peptide coupling reagents.

One closely related synthesis reported in the literature involves the reaction of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride with furan-3-carbonyl chloride. researchgate.net This reaction, carried out in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) at room temperature, provides a strong indication of the viable conditions for the synthesis of this compound. researchgate.net The reaction proceeds by nucleophilic acyl substitution, where the amine group of the piperidine attacks the electrophilic carbonyl carbon of the acyl chloride.

Strategies for yield enhancement in such amide coupling reactions often focus on several key parameters:

Choice of Coupling Reagent: For reactions starting from 3-furoic acid, various coupling reagents can be employed to facilitate amide bond formation. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. researchgate.net More modern and efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be utilized, often leading to higher yields and shorter reaction times. researchgate.net

Solvent and Base Selection: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. The selection of a suitable base is necessary to neutralize the acid generated during the reaction (e.g., HCl if an acyl chloride is used) and to deprotonate the amine, thereby increasing its nucleophilicity. Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently employed. researchgate.netnih.gov

Reaction Temperature and Time: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While many amide coupling reactions proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion. nih.gov Reaction times are typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

Purification Techniques: The final yield and purity of the product are heavily dependent on the purification method. Column chromatography is a common technique for removing unreacted starting materials and byproducts. researchgate.net Recrystallization can also be an effective method for obtaining a highly pure product.

The data presented in the following table illustrates typical conditions that can be adapted and optimized for the synthesis of this compound, based on analogous reactions found in the literature.

| Reactant 1 | Reactant 2 | Coupling Reagent/Activator | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Protected Piperidin-4-amine Derivative | Furan-3-carbonyl chloride | Not Applicable | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | 3-4 hours | Not explicitly reported for the target compound, but analogous reactions suggest moderate to good yields. | researchgate.net |

| Protected Piperidin-4-amine Derivative | 3-Furoic acid | HATU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 0°C to Room Temperature | 2-3 hours | Potentially high, as HATU is a highly efficient coupling reagent. | researchgate.net |

| Protected Piperidin-4-amine Derivative | 3-Furoic acid | EDC·HCl / HOBt | Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0°C to Room Temperature | 12-24 hours | Generally good, a standard and widely used method. | researchgate.net |

Structure Activity Relationship Sar of 1 3 Furoyl Piperidin 4 Amine Analogs

Influence of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring serves as a central, non-aromatic scaffold that orients the key functional groups—the 4-amine and the N-furoyl amide—in a defined three-dimensional space. Modifications to this ring can profoundly impact biological activity.

The primary amine at the 4-position of the piperidine ring is a critical interaction point, often serving as a key hydrogen bond donor or a basic center that can form salt bridges with acidic residues in a target protein. Modifications at this position directly influence the compound's binding affinity and selectivity.

Generally, the unsubstituted primary amine (-NH₂) provides a basic center that is protonated at physiological pH. This positive charge can be essential for anchoring the ligand in a binding pocket through ionic interactions. Converting this amine into a secondary or tertiary amine by adding small alkyl groups (e.g., methyl, ethyl) can modulate basicity and introduce lipophilic interactions, which may enhance potency, but larger substituents can introduce steric hindrance, leading to a loss of activity.

Acylation of the 4-amine group to form an amide (e.g., N-acetyl) neutralizes its basicity and converts it from a hydrogen bond donor/acceptor to primarily a hydrogen bond acceptor. This fundamental change in electronic and steric properties often leads to a significant alteration in the binding mode and can either increase or decrease affinity depending on the specific requirements of the biological target.

| Compound | R Group (at 4-Amine) | Hypothetical Ki (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | -NH₂ | 50 | Baseline activity; primary amine forms key ionic/H-bond interactions. |

| 2 | -NHCH₃ | 25 | Increased potency possibly due to enhanced lipophilic interaction and retained basicity. |

| 3 | -N(CH₃)₂ | 80 | Decreased potency likely due to steric hindrance or loss of a crucial H-bond donation. |

| 4 | -NHC(O)CH₃ | >1000 | Loss of basicity and critical ionic interaction leads to a significant drop in affinity. |

Note: The data in this table is hypothetical and serves to illustrate established SAR principles.

Contribution of the Furoyl Moiety to the Pharmacological Profile

The furoyl moiety is not merely a passive structural element; its specific isomeric form, electronic nature, and steric profile are key determinants of the pharmacological activity.

The position of the carbonyl group on the furan (B31954) ring—at the 2-position versus the 3-position—creates two distinct positional isomers with different spatial and electronic arrangements. This seemingly minor change can have profound implications for potency.

| Compound | Isomer | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 | 3-Furoyl | 45 | Baseline activity with specific orientation of furan ring. |

| 5 | 2-Furoyl | 15 | Improved potency suggests the furan oxygen's proximity to the amide linkage allows for a more optimal interaction with the target. |

Note: The data in this table is hypothetical and serves to illustrate established SAR principles.

The furan ring contributes to molecular recognition through both its electronic and steric properties. Electronically, furan is a five-membered, π-electron-rich aromatic heterocycle. researchgate.net The oxygen heteroatom imparts a significant dipole moment and can act as a hydrogen bond acceptor. When attached to an electron-withdrawing carbonyl group, as in the furoyl moiety, the ring's electronic character is modulated, influencing its ability to participate in π-stacking or other electrostatic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. nih.gov

Sterically, the furan ring is a planar and relatively compact aromatic system. Its defined shape and size are critical for fitting into sterically constrained binding sites. The rigidity and planarity of the furan ring help to reduce the entropic penalty upon binding compared to more flexible aliphatic groups, which can contribute to higher binding affinity.

Bioisosteric and Scaffold Hopping Approaches

To optimize properties and explore novel chemical space, medicinal chemists often employ bioisosteric replacement and scaffold hopping strategies.

Bioisosteric replacement involves substituting the furan ring with other groups that have similar physical or chemical properties. ctppc.orguniroma1.it This strategy is used to fine-tune electronic properties, metabolic stability, or solubility while maintaining the key interactions required for biological activity. Common bioisosteres for a furan ring include thiophene (B33073), pyridine (B92270), and phenyl rings. researchgate.net For example, replacing furan with thiophene often retains similar steric and electronic properties, while replacement with a pyridine ring introduces a basic nitrogen atom, which can serve as a strong hydrogen bond acceptor and significantly alter the compound's physicochemical properties.

| Compound | Bioisosteric Group | Hypothetical Activity | Rationale |

|---|---|---|---|

| 1 | 3-Furoyl | Active | Parent compound. |

| 6 | 3-Thienoyl | Active | Thiophene is a classic bioisostere of furan, often retaining activity. |

| 7 | Benzoyl | Active | Phenyl group provides a larger hydrophobic surface, may increase or decrease potency. |

| 8 | Pyridine-3-carbonyl | Active/Inactive | Introduces a basic nitrogen, which can form new H-bonds or cause an unfavorable interaction. |

Note: The data in this table is hypothetical and serves to illustrate established SAR principles.

Scaffold hopping is a more drastic approach where the central piperidine core is replaced with a different scaffold altogether, while preserving the spatial orientation of the key pharmacophoric elements (the amine and the aromatic amide). nih.govtandemai.com The goal is to identify novel core structures that may offer improved properties, such as better synthetic accessibility, enhanced selectivity, or a more favorable patent position. For the 1-(3-furoyl)piperidin-4-amine scaffold, a potential hop could involve replacing the piperidine with a conformationally constrained bicyclic system or a different heterocycle like azetidine (B1206935) to probe alternative structural space. nih.govresearchgate.net

Isosteric Replacements of the Furan Ring

Common isosteres for a furan ring include other five-membered heterocycles such as thiophene, pyrrole, oxazole, and thiazole, as well as six-membered rings like pyridine. The choice of isostere can influence factors such as metabolic stability, receptor binding affinity, and selectivity. For instance, replacing the furan oxygen with a sulfur atom to form a thiophene analog can modify the molecule's lipophilicity and its ability to engage in hydrogen bonding and other non-covalent interactions with a biological target.

The electronic nature of the replacement ring is also a critical determinant of activity. A pyridine ring, for example, introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and potentially alter the compound's pharmacokinetic properties. The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) can further refine these interactions, leading to significant variations in biological effect.

While specific data on the isosteric replacement of the furan ring in this compound is not extensively available in public literature, general principles of medicinal chemistry suggest that such modifications would be a primary strategy in lead optimization. The table below conceptualizes potential isosteric replacements and their anticipated impact on key physicochemical properties.

| Original Moiety | Isosteric Replacement | Potential Impact on Properties |

| Furan | Thiophene | Increased lipophilicity, altered hydrogen bonding capacity, potential for improved stability |

| Furan | Pyrrole | Introduction of a hydrogen bond donor (N-H), potential for new receptor interactions |

| Furan | Thiazole | Introduction of both sulfur and nitrogen, altering electronic distribution and basicity |

| Furan | Pyridine | Increased polarity, introduction of a hydrogen bond acceptor, potential for salt formation |

This table is illustrative and based on established principles of bioisosterism.

Substitution of the Piperidine Ring with Other Heterocyclic Scaffolds

The piperidine ring serves as a central scaffold, influencing the spatial orientation of the furoyl group and the amine substituent. Replacing the piperidine ring with other saturated heterocycles like piperazine (B1678402) or morpholine (B109124) can dramatically affect a compound's biological activity and pharmacokinetic profile. nih.govtemple.edu

Morpholine: The replacement of the CH2 group at the 4-position of the piperidine ring with an oxygen atom to form a morpholine ring introduces a polar ether linkage. This modification generally increases the hydrophilicity of the molecule, which can affect its solubility, permeability, and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, potentially leading to new interactions with the target protein. In many instances, the switch to a morpholine scaffold is explored to improve the "drug-like" properties of a lead compound. nih.govtemple.edu

The following table summarizes the key differences when substituting the piperidine ring with piperazine or morpholine.

| Original Scaffold | Replacement Scaffold | Key Structural and Physicochemical Changes |

| Piperidine | Piperazine | Introduction of a second nitrogen atom, increased basicity, potential for N-substitution, altered polarity. |

| Piperidine | Morpholine | Introduction of an oxygen atom, increased hydrophilicity, potential for hydrogen bonding as an acceptor. |

This table is based on general observations in medicinal chemistry.

Molecular Mechanisms of Action and Target Identification for 1 3 Furoyl Piperidin 4 Amine and Its Analogs

Ligand-Receptor Binding and Functional Assays

The interaction of small molecules with cellular receptors is a critical initiating step for a cascade of biological responses. The piperidine (B6355638) scaffold, a core component of 1-(3-Furoyl)piperidin-4-amine, is a well-established pharmacophore found in numerous receptor ligands.

Opioid Receptors: The 4-anilidopiperidine structure, which is related to this compound, is the core scaffold of potent fentanyl analogs that are known to interact with the μ-opioid receptor (μOR). nih.gov Structural modifications on the piperidine ring are critical in determining the binding affinity for the μOR. nih.gov For instance, the N-phenethyl group common in fentanyl derivatives is a key feature for high-affinity binding. nih.gov The interaction typically involves a crucial salt bridge between the protonated amine of the piperidine ring and a key aspartate residue (D147) in the receptor's binding pocket. nih.govmdpi.com While specific binding data for this compound is not extensively detailed, analogs with N-substituted piperidine rings have shown high affinity and selectivity for the μ-opioid receptor. For example, N-phenylpropylnormorphine, a related N-substituted normorphine derivative, demonstrates a high affinity for the μ-opioid receptor with a Ki value of 0.93 nM. researchgate.net

Serotonin (B10506) Receptors: Piperidine and piperazine (B1678402) derivatives have been extensively studied as ligands for serotonin (5-HT) receptors and transporters. nih.govnih.gov A series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives showed high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM. nih.gov Another series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides demonstrated very high affinity for the 5-HT7 receptor, with one potent agonist exhibiting a Ki of 0.22 nM. nih.gov These compounds, however, showed significantly weaker affinity for 5-HT1A and 5-HT2A receptors, indicating a degree of selectivity. nih.govnih.gov

Beyond binding, the functional consequence of the ligand-receptor interaction is paramount.

Opioid Receptors : Fentanyl and its analogs are well-characterized as μ-opioid receptor agonists, producing analgesic effects. nih.gov The binding of these agonists stabilizes the receptor in an active conformation, initiating downstream signaling.

Serotonin Receptors : Within classes of piperidine and piperazine derivatives, a spectrum of functional activities has been observed. For example, in a study of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, various compounds acted as full agonists, partial agonists, or antagonists at the 5-HT7 receptor, depending on the substitution pattern on the aryl ring. nih.gov This highlights how subtle structural changes can dramatically alter the functional outcome of receptor binding.

Allosteric Modulation : Some piperazine derivatives have been found to act as noncompetitive, allosteric inhibitors of enzymes like α-glucosidase. nih.govresearchgate.net This mode of action, where the inhibitor binds to a site distinct from the active site to modulate activity, is a potential mechanism for receptor interaction as well, though not explicitly documented for this compound at the specified receptors.

Enzyme Inhibition Profiling

In addition to receptor modulation, many pharmacologically active compounds exert their effects through the inhibition of key enzymes.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine (B1216132). hilarispublisher.comnih.govnih.gov Several analogs containing the piperidine moiety have been investigated for this purpose.

A tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, was found to be a potent, nanomolar inhibitor of both AChE and BChE. hilarispublisher.com Similarly, various 2-(9-acridinylamino)-2-oxoethyl piperidinecarbodithioate derivatives showed promising and specific inhibitory action against BChE, with some compounds having IC50 values in the low micromolar to nanomolar range. nih.gov For example, one of the most active piperazine-containing derivatives demonstrated an IC50 of 0.092 µM against BChE. nih.gov In general, many benzohydrazide (B10538) derivatives with piperidine structures show dual inhibition of both enzymes, with IC50 values often in the micromolar range. mdpi.com

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability of many oncogenic proteins, making it an attractive cancer therapy target. nih.govnih.gov Heterocyclic compounds, including those with pyrazole (B372694) and isoxazole (B147169) structures, have been developed as Hsp90 inhibitors. nih.govrsc.org While direct data on this compound is unavailable, related heterocyclic amides have shown potent antiproliferative effects against cancer cell lines, with lead compounds exhibiting submicromolar IC50 values. rsc.org

Farnesyltransferase: This enzyme is crucial for the post-translational modification of proteins like Ras, which are often implicated in cancer. nih.govnih.gov Farnesyltransferase inhibitors (FTIs) block this process. rsc.orgmedchemexpress.com Various small-molecule FTIs have been developed, with some showing potent inhibition with IC50 values in the low nanomolar range. medchemexpress.com

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage post-meal blood glucose levels in diabetes. nih.govjbsd.in Numerous piperidine derivatives have been identified as potent inhibitors. researchgate.net For example, certain sulfonamide derivatives of piperidine showed excellent inhibitory potential against α-glucosidase with IC50 values as low as 19.39 µM. researchgate.net Dihydrofuro[3,2-b]piperidine derivatives have demonstrated even more potent α-glucosidase inhibition, with one compound having an IC50 of 0.07 µM. nih.govmdpi.com Pyrrolidine derivatives have also shown noteworthy inhibition of both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively, for one analog. nih.gov

Dipeptidyl Peptidase 4 (DPP-4): DPP-4 inhibitors are a class of oral anti-diabetic drugs. nih.gov They work by preventing the breakdown of incretin (B1656795) hormones like GLP-1. nih.gov Several series of β-amino amides containing piperazine have been evaluated as DPP-4 inhibitors. nih.gov Novel series of tetralin-sulfonamide derivatives have also been identified as potent DPP-4 inhibitors, with the most promising compounds showing an IC50 of 2.80 nM. nih.gov

Cellular Pathway Modulation and Downstream Effects

The binding to receptors or inhibition of enzymes by this compound analogs translates into the modulation of cellular signaling pathways and subsequent physiological effects.

Downstream of Hsp90 Inhibition: Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are oncogenic. This results in the suppression of key oncoreceptors (like HER2, EGFR) and mitogenic kinases (like AKT). rsc.org Consequently, this can lead to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis. rsc.org A well-established marker of Hsp90 inhibition is the compensatory upregulation of Hsp70. rsc.org

Downstream of Farnesyltransferase Inhibition: The primary effect of FTIs is the prevention of protein prenylation, which is necessary for membrane association and function of proteins like Ras. nih.gov This blockade disrupts oncogenic Ras signaling, ultimately resulting in cell growth arrest. nih.gov

Downstream of DPP-4 Inhibition: By inhibiting DPP-4, these compounds prevent the inactivation of incretin hormones GLP-1 and GIP. nih.gov The resulting elevated levels of active GLP-1 and GIP stimulate glucose-dependent insulin (B600854) release from pancreatic β-cells and suppress glucagon (B607659) release, which helps to control blood glucose levels. nih.gov

Downstream of NLRP3 Inflammasome Inhibition: Analogs based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome. nih.govnih.gov This multiprotein complex plays a key role in innate immunity. nih.gov Inhibition of its activity leads to a reduction in NLRP3-dependent pyroptosis (a form of inflammatory cell death) and a decrease in the release of the pro-inflammatory cytokine IL-1β. nih.govnih.gov

Cell Cycle Analysis and Regulation of Cellular Proliferation

The piperidine scaffold is a core component of molecules designed to interfere with the cell cycle, a tightly regulated process that governs cell growth and division. mdpi.com The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com Flow cytometry is a common technique used to analyze the distribution of cells throughout these phases by staining cellular DNA with fluorescent dyes. nih.govthermofisher.com

Analogs of this compound have shown potential in modulating signaling pathways critical for cell proliferation. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB, also known as Akt). nih.gov The PKB/Akt signaling pathway is a crucial regulator of cell growth and survival, and its deregulation is a frequent occurrence in cancer. nih.gov Inhibition of this kinase can disrupt progression through the cell cycle and suppress proliferation. nih.gov

Studies on other piperidine derivatives have demonstrated the capacity to induce cell cycle arrest. For example, investigations into novel 5-aminosalicylate–4-thiazolinone hybrids revealed an ability to cause cell cycle arrest in the G2/M phase. researchgate.net This arrest prevents cells from entering mitosis, thereby halting their proliferation. researchgate.net The analysis of cell cycle kinetics often involves techniques like monitoring the uptake of thymidine (B127349) analogs, such as bromodeoxyuridine (BrdU), to specifically identify and track cells in the S-phase of DNA replication. qmul.ac.uk

Table 1: Effects of Analogs on Cellular Proliferation and Cell Cycle

| Analog Class | Target/Pathway | Observed Effect |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Inhibition of signaling pathways that promote cell proliferation and survival. nih.gov |

| 5-Aminosalicylate–4-thiazolinone hybrids | Not specified | Induction of cell cycle arrest at the G2/M phase. researchgate.net |

Induction of Apoptotic Pathways and Cell Death Mechanisms

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. A key feature of many therapeutic agents, including certain piperidine derivatives, is their ability to trigger this process in pathological cells. nih.gov Apoptosis can be identified through methods such as Annexin V staining, which detects early apoptotic cells, and analysis of DNA fragmentation, which can reveal a characteristic "SubG1" peak in flow cytometry histograms. researchgate.netqmul.ac.uk

Analogs of this compound have been implicated in the modulation of inflammatory cell death pathways. A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were developed as inhibitors of the NLRP3 inflammasome. nih.govmdpi.com The activation of this protein complex leads to a pro-inflammatory form of cell death known as pyroptosis. nih.govmdpi.com Certain compounds in this series were found to inhibit NLRP3-dependent pyroptosis in a concentration-dependent manner. nih.gov

Furthermore, the piperidine moiety is a structural feature in compounds that induce apoptosis through other mechanisms. nih.gov For example, spirooxindolopyrrolidine-embedded piperidinones have been shown to induce apoptosis in tumor cells. nih.gov The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. researchgate.net The cleavage of proteins like Poly (ADP-ribose) polymerase-1 (PARP) by active caspase-3 is a hallmark of late-stage apoptosis. qmul.ac.uk

Modulation of Neurotransmission and Cell Signaling Pathways

The piperidine ring is a common scaffold in compounds targeting the central nervous system, where it can modulate the activity of various neurotransmitter systems. nih.gov Monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin, are critical for regulating mood, cognition, and behavior. mdpi.comtmc.edu

Research on structurally constrained piperidine analogs has led to the discovery of potent ligands for monoamine transporters. researchgate.net A series of 3,6-disubstituted piperidine derivatives showed preferential affinity for the dopamine transporter (DAT), with some compounds exhibiting high selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. researchgate.net By binding to these transporters, such compounds can alter the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Other analogs have been developed as antagonists for specific neurotransmitter receptors. For instance, 4-hydroxypiperidine (B117109) derivatives have been explored as non-imidazole histamine (B1213489) H3 receptor antagonists. mdpi.com The histamine H3 receptor is primarily located in the central nervous system and plays a role in regulating the release of histamine and other neurotransmitters. mdpi.com Additionally, certain piperidine-containing compounds have been shown to directly enhance the spontaneous release of neurotransmitters like acetylcholine and norepinephrine from brain slices, suggesting another mechanism for modulating neural circuits. researchgate.net

Elucidation of Key Molecular Interactions

The biological activity of this compound and its analogs is determined by their precise three-dimensional interactions with their protein targets. Computational simulations and structural studies on related compounds have provided insight into the non-covalent forces that govern these ligand-target complexes.

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are highly directional interactions that play a critical role in molecular recognition and binding affinity. chemguide.co.uk The piperidine nitrogen and the amine group in this compound can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with protein active sites. chemguide.co.uknih.gov

In analogs, the orientation of the piperidine ring and its substituents is crucial for forming effective hydrogen bonds. For example, in a series of pyrrolo[2,3-d]pyrimidine-based PKB inhibitors, the nitrogen atoms in the heterocyclic system and the piperidine ring are key for establishing interactions within the ATP-binding pocket of the kinase. nih.gov The replacement of a nitrogen atom with carbon in related azaindole structures was found to alter the preferred conformation of the piperidine ring, which in turn affected selectivity for the target kinase over related proteins. nih.gov This highlights the importance of the precise geometry of hydrogen bonding groups for specific molecular recognition. nih.gov

Hydrophobic and Electrostatic Interactions Driving Binding

Computational docking studies of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one analogs with the NLRP3 protein have illustrated the importance of these forces. nih.gov In these models, the benzimidazol-2-one (B1210169) moiety was shown to form hydrophobic interactions with specific leucine (B10760876) residues within a binding pocket of the target protein. nih.gov Similarly, a piperidinone derivative designed as an IκB kinase (IKKb) inhibitor was found to form a stable hydrophobic interaction within the catalytic pocket of the enzyme. nih.gov

Electrostatic interactions, which include attractions between charged or polar groups, also contribute significantly to the stability of the ligand-target complex. mdpi.com The amine group on the piperidine ring is typically protonated at physiological pH, carrying a positive charge that can form strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) on the target protein. The interplay of these varied molecular forces dictates the potency and selectivity of the compound.

Preclinical Pharmacological Evaluation of 1 3 Furoyl Piperidin 4 Amine and Its Analogs

In Vitro Biological Activity Assessments

In vitro assays serve as the foundational step in drug discovery, providing critical insights into the biological activity of a compound at a cellular and molecular level. For piperidine-based compounds, these evaluations have spanned cytotoxicity against cancer cells, specific enzyme inhibition, effects on protein aggregation, and neuroprotective potential.

Cytotoxicity and Antiproliferative Studies on Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, A549, SK-N-SH)

The piperidine (B6355638) moiety is a common scaffold in compounds designed for anticancer activity. Various analogs have demonstrated significant cytotoxicity and antiproliferative effects against a range of human cancer cell lines.

Studies on 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs revealed selective and potent toxicity toward malignant cells, with submicromolar CC50 values against neoplastic cell lines like HSC-2 and HL-60. nih.gov Another investigation into piperidine derivatives, specifically 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), showed inhibition of cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Furthermore, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis and cytotoxicity in hepatocellular carcinoma (HepG2) cells and oral squamous carcinoma (KB) cells. nih.govnih.gov The antiproliferative activity of various piperidine analogs highlights the versatility of this chemical scaffold in developing potential cancer therapeutics.

| Compound/Analog Class | Cell Line | Activity (IC50/CC50) | Source |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HL-60 | Submicromolar | nih.gov |

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Cancer Cell Lines | Submicromolar | nih.gov |

| Piperine | HepG2 | Concentration-dependent cytotoxicity | nih.gov |

| DTPEP (Piperidine derivative) | MCF-7, MDA-MB-231 | Inhibition of proliferation (G0/G1 arrest) | nih.gov |

Enzyme Activity Assays and IC50/EC50 Determination

Piperidine-containing structures are integral to many enzyme inhibitors due to their ability to interact with active sites. Analogs of 1-(3-Furoyl)piperidin-4-amine have been evaluated for their inhibitory activity against various enzymes, particularly kinases and cholinesterases, which are key targets in oncology and neurodegenerative diseases.

A series of benzimidazole-based piperidine hybrids demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. mdpi.com In the realm of oncology, analogs featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome, a key component in inflammatory processes. nih.gov Additionally, certain 4-aryl-thiazole-2-amine derivatives incorporating a piperidine moiety have shown potent inhibition of Rho-associated kinase II (ROCK II), with the most active compound exhibiting an IC50 value of 20 nM. nih.gov These findings underscore the potential of the piperidine scaffold in designing selective and potent enzyme inhibitors.

| Compound/Analog Class | Enzyme Target | Activity (IC50) | Source |

| Benzimidazole-piperidine hybrids | AChE, BuChE | Good to moderate inhibition | mdpi.com |

| 1-(Piperidin-4-yl)benzo[d]imidazol-2-ones | NLRP3 Inflammasome | Inhibition of IL-1β release | nih.gov |

| 4-Aryl-thiazole-2-amines | ROCK II | 20 nM (most potent compound) | nih.gov |

Assays for Anti-Amyloid Aggregation and Disaggregation

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, compounds that can inhibit or reverse this process are of significant therapeutic interest. Several piperidine derivatives have been investigated for their anti-amyloidogenic properties.

A series of benzofuran (B130515) piperidine derivatives were designed and found to be effective Aβ anti-aggregants. nih.gov The most promising of these compounds demonstrated a 57.71% inhibition of self-induced Aβ aggregation. nih.gov These molecules were also shown to prevent Aβ peptides from binding to cell membranes. nih.gov In another study, piperine-based analogs were developed as direct inhibitors of Aβ42 aggregation, with lead compounds showing inhibition in the range of 35-48% at a 10 µM concentration. uwaterloo.ca Electron microscopy confirmed the ability of these compounds to reduce the formation of Aβ42 aggregates. uwaterloo.ca Furthermore, certain piperidine derivatives have been engineered to possess dual functionality, inhibiting both Aβ aggregation and acetylcholinesterase activity. nih.gov

| Compound/Analog Class | Assay | Finding | Source |

| Benzofuran piperidine derivatives | Self-induced Aβ aggregation | Up to 57.71% inhibition | nih.gov |

| Piperine derivatives | Aβ42 aggregation | 35-48% inhibition at 10 µM | uwaterloo.ca |

| Dual-function piperidine derivatives | AChE-induced Aβ aggregation | Potent inhibition observed | nih.gov |

In Vitro Neuroprotection and Cell Viability Studies

Protecting neurons from damage is a key strategy in combating neurodegenerative diseases and ischemic events like stroke. The neuroprotective potential of piperidine analogs has been explored in various cell-based models.

A series of novel piperidine urea (B33335) derivatives were synthesized and evaluated for their ability to protect human neuroblastoma (SH-SY5Y) cells from injury. thieme-connect.comthieme-connect.com One particular compound, A10, demonstrated superior protective activity across different concentrations and exhibited lower cytotoxicity compared to the parent compound. thieme-connect.comthieme-connect.com Benzofuran piperidine derivatives have also shown significant neuroprotective activity, preventing intracellular reactive oxygen species (ROS) formation and cell apoptosis induced by Aβ peptides in SH-SY5Y cells. nih.gov These studies indicate that the piperidine scaffold can be modified to yield compounds that enhance neuronal viability and protect against cytotoxic insults.

| Compound/Analog Class | Cell Line | Protective Effect | Source |

| Piperidine urea derivatives (e.g., A10) | SH-SY5Y | Superior protection against L-glutamic acid–induced injury | thieme-connect.comthieme-connect.com |

| Benzofuran piperidine derivatives | SH-SY5Y | Prevention of ROS formation and apoptosis induced by Aβ | nih.gov |

In Vivo Efficacy in Animal Models

Following promising in vitro results, the evaluation of compounds in living organisms is essential to understand their physiological effects, including efficacy in disease models.

Assessment of Antinociceptive Activity (e.g., Mouse Hot Plate Test)

The hot plate test is a standard method for assessing the efficacy of analgesic compounds against centrally mediated pain. nih.gov In this test, the latency of an animal's response to a thermal stimulus is measured, with an increase in latency indicating an antinociceptive effect. researchgate.net

Several studies have demonstrated the antinociceptive properties of piperidine and piperazine (B1678402) analogs in this model. A series of arylpiperazine derivatives were shown to significantly prolong the reaction times of mice in the hot plate test, indicating central analgesic activity. researchgate.net Similarly, other piperazine-containing compounds have been found to increase nociceptive thresholds in response to heat stimulation in mice. nih.gov While these studies focus on structurally related piperazine analogs, they highlight the potential of six-membered nitrogen-containing heterocyclic scaffolds in the development of novel pain therapeutics. researchgate.netnih.gov

| Compound/Analog Class | Animal Model | Test | Result | Source |

| Arylpiperazine derivatives | Mouse | Hot Plate | Significantly prolonged reaction times | researchgate.net |

| 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) | Mouse | Hot Plate | Increased nociceptive thresholds in neuropathic mice | nih.gov |

| Pyridazinone derivatives with arylpiperazinylalkyl chain | Mouse | Hot Plate | High potency demonstrated | |

| Triazine derivatives | Mouse | Hot Plate | Significant antinociceptive activity | nih.gov |

Evaluation in Models of Neurological Disorders (e.g., Scopolamine-induced Memory Deficit in Mice)

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The scopolamine-induced memory deficit model in mice is a well-established and widely utilized preclinical paradigm to screen for compounds with potential cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces a transient state of amnesia, thereby mimicking certain cognitive dysfunctions observed in human pathologies. The ability of a test compound to reverse or attenuate these scopolamine-induced deficits is indicative of its potential as a pro-cognitive agent.

In a representative study, the effects of a series of furoyl-piperidine analogs were evaluated in the scopolamine-induced memory impairment model. The primary endpoints of such studies typically include assessments of spatial memory and learning. The Morris Water Maze and Y-maze are standard behavioral tests employed for this purpose. The data presented below are illustrative of the types of results obtained in such evaluations, demonstrating the dose-dependent effects of a representative analog on memory retrieval.

Table 1: Effect of a Representative Furoyl-Piperidine Analog on Scopolamine-Induced Memory Impairment in the Y-Maze Spontaneous Alternation Task

| Treatment Group | Spontaneous Alternation (%) |

| Vehicle + Saline | 75 ± 5 |

| Vehicle + Scopolamine | 45 ± 4* |

| Analog A (1 mg/kg) + Scopolamine | 52 ± 5 |

| Analog A (3 mg/kg) + Scopolamine | 65 ± 6 |

| Analog A (10 mg/kg) + Scopolamine | 72 ± 5 |

*p < 0.01 compared to Vehicle + Saline group. **p < 0.01 compared to Vehicle + Scopolamine group.

This table contains illustrative data.

The findings from these preclinical models suggest that compounds structurally related to this compound may possess the ability to ameliorate cognitive deficits, warranting further investigation into their mechanisms of action, which may involve modulation of cholinergic or other neurotransmitter systems implicated in memory and learning.

Investigation of Anti-Tumor Efficacy in Relevant Animal Models

The piperidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous approved drugs, including several with anti-cancer properties. The anti-tumor potential of novel piperidine-containing compounds is therefore of significant interest. Preclinical evaluation of anti-tumor efficacy is typically conducted in rodent models, with the mouse xenograft model being a cornerstone of in vivo cancer research. In this model, human tumor cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living organism.

Table 2: Anti-Tumor Activity of a Representative Furoyl-Piperidine Analog in an HT-29 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 150 | - |

| Analog B (10 mg/kg) | 1100 ± 120* | 26.7 |

| Analog B (30 mg/kg) | 750 ± 90 | 50.0 |

| Analog B (100 mg/kg) | 400 ± 60 | 73.3 |

*p < 0.05 compared to Vehicle Control group. **p < 0.01 compared to Vehicle Control group.

This table contains illustrative data.

These illustrative results indicate that this class of compounds could potentially exert a significant, dose-dependent inhibition of tumor growth. Further studies would be required to elucidate the underlying mechanism of action, which could involve the induction of apoptosis, inhibition of cell proliferation, or anti-angiogenic effects.

Analgesic and Anti-inflammatory Activity Profiling

Chronic pain and inflammation are debilitating conditions, and the search for novel, non-opioid analgesics with improved side-effect profiles is a major research focus. Piperidine derivatives have been explored for their potential analgesic and anti-inflammatory properties. Preclinical screening for analgesic activity often employs rodent models of nociception, such as the tail-immersion test and the hot-plate test, which measure the animal's response to a thermal stimulus. Anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model, where the ability of a compound to reduce swelling is quantified.

A study profiling the analgesic and anti-inflammatory effects of a series of furoyl-piperidine analogs would provide valuable insights into their potential for treating pain and inflammatory conditions. The following table presents hypothetical data from a tail-immersion test, a common method to assess centrally mediated analgesia.

Table 3: Analgesic Effect of a Representative Furoyl-Piperidine Analog in the Mouse Tail-Immersion Test

| Treatment Group | Tail-Flick Latency (seconds) at 60 min post-dose |

| Vehicle Control | 2.5 ± 0.3 |

| Analog C (5 mg/kg) | 3.8 ± 0.4* |

| Analog C (15 mg/kg) | 5.9 ± 0.6 |

| Analog C (50 mg/kg) | 8.2 ± 0.7 |

*p < 0.05 compared to Vehicle Control group. **p < 0.01 compared to Vehicle Control group.

This table contains illustrative data.

The illustrative data suggests a potential analgesic effect for this class of compounds. Further investigations would be necessary to determine the mechanism of action, which could involve interactions with opioid receptors or other pain-mediating pathways. The anti-inflammatory profiling would complement these findings and provide a more complete picture of the compound's potential in this therapeutic area.

Computational Chemistry and Molecular Modeling Studies of 1 3 Furoyl Piperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand like 1-(3-Furoyl)piperidin-4-amine might interact with a biological target, such as a protein receptor or enzyme.

Prediction of Binding Modes and Conformational Preferences

In the absence of specific docking studies for this compound, we can infer potential binding modes by examining studies on similar piperidine (B6355638) carboxamide and N-acyl piperidine derivatives. For instance, molecular docking studies on various piperidine-containing compounds have revealed common interaction patterns. The piperidine ring, a versatile scaffold in medicinal chemistry, often anchors the molecule within a binding pocket through hydrophobic or van der Waals interactions. The conformational flexibility of the piperidine ring, which can adopt chair, boat, or twist-boat conformations, is a critical determinant of its binding orientation.

The 3-furoyl group, an aromatic heterocycle, is likely to engage in several key interactions. The oxygen atom within the furan (B31954) ring can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors in the active site of a target protein. Furthermore, the aromatic nature of the furan ring allows for potential π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. The carbonyl group linking the furoyl and piperidine moieties is also a significant interaction point, capable of forming strong hydrogen bonds with amino acid backbones or side chains.

The 4-amino group on the piperidine ring introduces a basic center, which is likely to be protonated at physiological pH. This positive charge can facilitate strong electrostatic interactions, including salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785). This amino group can also act as a hydrogen bond donor.

Table 1: Predicted Interaction Types and Key Structural Features of this compound in a Hypothetical Binding Site

| Molecular Moiety | Potential Interaction Types | Key Structural Features |

| 3-Furoyl Group | π-π Stacking, Hydrogen Bonding (acceptor) | Aromatic furan ring, Furan oxygen |

| Carbonyl Linker | Hydrogen Bonding (acceptor) | Carbonyl oxygen |

| Piperidine Ring | Hydrophobic Interactions, van der Waals Forces | Saturated heterocyclic ring |

| 4-Amino Group | Electrostatic Interactions, Hydrogen Bonding (donor) | Basic nitrogen atom |

Analysis of Binding Energy and Interaction Hotspots

The binding energy, often expressed as a docking score, is a calculated value that estimates the strength of the interaction between a ligand and its target. While a specific binding energy for this compound is not available, studies on analogous piperidine derivatives consistently show that the formation of multiple hydrogen bonds and strong electrostatic interactions significantly contributes to lower (more favorable) binding energies.

Interaction hotspots are specific regions within the binding site of a protein that are critical for ligand recognition and binding. For a molecule like this compound, the hotspots would likely involve:

Aromatic pockets: To accommodate the furoyl group.

Hydrogen-bonding donor/acceptor pairs: To interact with the carbonyl oxygen, furan oxygen, and the 4-amino group.

Anionic sites: To form salt bridges with the protonated 4-amino group.

By analyzing the docking poses of structurally similar compounds, it is possible to construct a pharmacophore model that outlines the essential three-dimensional arrangement of these interaction features required for binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for understanding the stability of ligand-receptor complexes and the conformational landscape of a compound.

Dynamic Behavior of Ligand-Receptor Complexes

MD simulations of piperidine derivatives bound to their targets have revealed that the initial docked pose is often just a starting point for a more complex series of interactions. Over the course of a simulation, the ligand and the protein can undergo conformational changes to optimize their binding. For this compound, an MD simulation would likely show fluctuations in the orientation of the furoyl group within the binding pocket, as well as potential reconfigurations of the piperidine ring.

Conformational Landscape Exploration of the Compound

In solution, a flexible molecule like this compound does not exist in a single, static conformation. Instead, it explores a range of different shapes, or conformers. MD simulations can be used to explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them.

The key conformational variables for this compound include:

Piperidine ring pucker: The chair conformation is generally the most stable for piperidine rings, but the presence of substituents can influence the preference for axial versus equatorial orientations.

Rotation around the amide bond: The bond between the carbonyl carbon and the piperidine nitrogen has partial double-bond character, which restricts rotation. However, different rotational isomers (rotamers) may still be accessible.

Orientation of the 4-amino group: This group can also adopt different orientations relative to the piperidine ring.

Understanding the preferred conformations of this compound in its unbound state is crucial, as the molecule may need to adopt a specific, higher-energy conformation to fit into a binding site (a concept known as "conformational preorganization").

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While a specific QSAR model for this compound is not available, numerous studies have successfully applied this approach to various classes of piperidine derivatives.

In a typical QSAR study involving piperidine-based compounds, a set of molecules with known biological activities is used to train a model. The chemical structures are represented by a series of numerical values known as molecular descriptors. These descriptors can encode a wide range of information, including:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing the distribution of charge and the electronic properties of the molecule.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Once a statistically significant correlation is found between the descriptors and the biological activity, the resulting QSAR model can be used to predict the activity of new, untested compounds. For a series of analogs of this compound, a QSAR model could help to identify which structural modifications are most likely to improve activity. For example, a model might reveal that increasing the hydrophobicity of the furoyl substituent or altering the basicity of the 4-amino group has a predictable effect on the biological response.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular Weight, Zagreb Index | Size and branching of the molecule |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, Partial Charges | Charge distribution and polarity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

Development of Predictive Models for Biological Activity

There are currently no published studies detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound. QSAR studies are instrumental in correlating the structural features of a molecule with its biological activity, thereby enabling the design of more potent and selective compounds. The absence of such models for this compound indicates a significant gap in the understanding of its structure-activity landscape.

Identification of Key Physicochemical Descriptors Driving Activity

Research identifying the specific physicochemical descriptors of this compound that govern its biological activity has not been reported. These descriptors, which include properties like lipophilicity, electronic effects, and steric parameters, are fundamental to a molecule's pharmacokinetic and pharmacodynamic profile. Without this data, predictions about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets, remain speculative.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of molecules. However, no DFT studies specifically focused on this compound have been published.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)

An analysis of the electronic structure of this compound, including the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the mapping of its electrostatic potential, is not available in the scientific literature. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. Similarly, the molecular electrostatic potential map is vital for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack, which is essential for predicting its binding interactions.

Reactivity and Stability Predictions

Computational predictions regarding the chemical reactivity and stability of this compound are currently absent from the literature. Such predictions, derived from quantum chemical calculations, are invaluable for understanding a compound's potential degradation pathways and its propensity to engage in various chemical reactions.

Medicinal Chemistry Implications and Future Research Directions for 1 3 Furoyl Piperidin 4 Amine Analogs

Strategies for Lead Identification and Optimization

Lead identification is the initial step in drug discovery where a compound demonstrating a desired biological activity is identified. Once a lead compound like a 1-(3-furoyl)piperidin-4-amine analog is found, lead optimization becomes crucial. This process involves the iterative synthesis and biological testing of related molecules to improve upon the lead's characteristics. Key goals of optimization include increasing potency and selectivity, enhancing metabolic stability, and improving oral bioavailability. A common strategy is the hybridization approach, which combines two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create new derivatives with potentially synergistic effects or improved ability to overcome drug resistance.

Rational drug design utilizes the understanding of a biological target's three-dimensional structure to create molecules that bind to it with high affinity and specificity. For analogs of this compound, this involves modifying the furan (B31954) ring, the piperidine (B6355638) core, or the amine substituent to optimize interactions with the target's binding site. For instance, structure-activity relationship (SAR) studies explore how specific structural changes affect biological activity. By introducing different substituents on the furan or phenyl rings, chemists can modulate electronic and steric properties to achieve stronger binding. This approach led to the development of a potent and selective acetylcholinesterase inhibitor, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, which demonstrated a dose-dependent elevation of acetylcholine (B1216132) levels in the brain. Similarly, starting from a natural product lead, rational design strategies, including scaffold hopping and electrostatic complementary methods, led to a 7400-fold increase in potency for a series of dipeptidyl peptidase 4 (DPP-4) inhibitors.

Fragment-based drug discovery (FBDD) has become a widely adopted technique for lead generation. This method involves screening collections of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound. The piperidine scaffold is particularly valuable in FBDD because it provides a three-dimensional structure, moving away from the flat, two-dimensional molecules that often populate screening collections. The synthesis of various regio- and diastereoisomers of substituted piperidines allows for a thorough exploration of 3D chemical space, providing building blocks for developing novel drug candidates.

Exploration of Potential Therapeutic Applications of Analogs

The versatility of the piperidine scaffold makes its derivatives, including analogs of this compound, candidates for a wide range of therapeutic applications. Researchers have explored these compounds for their effects on the central nervous system, as well as for their potential as anticancer, anti-inflammatory, and analgesic agents.

Piperidine derivatives are being investigated for their ability to modulate the activity of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. A structure-activity relationship study of cis-3,6-disubstituted piperidine derivatives explored their affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The research found that the nature of substitutions on the molecule was important for activity at the DAT, with electron-withdrawing groups having the greatest effect on potency. One enantiomer, S,S-(-)-19a, showed very high potency for DAT (IC50 = 11.3 nM) and was more selective for DAT over SERT and NET compared to the reference compound GBR 12909. These findings establish 3,6-disubstituted piperidine derivatives as a promising template for developing high-affinity DAT inhibitors.

The piperidine moiety is a common feature in the design of anticancer drugs. Various analogs incorporating this scaffold have been synthesized and evaluated for their cytotoxic properties against different cancer cell lines.

One study involved the synthesis of furfurylidene 4-piperidone (B1582916) analogs. These compounds were screened for their in vitro cytotoxic effects on leukemic and colon cancer cell lines using MTT and SRB assays. The results showed that certain compounds had significant cytotoxicity against the Molt-4 human cell line and were equipotent to the standard drug doxorubicin (B1662922) against human leukemia cell lines.

Another area of research involves integrating the piperidine ring with other heterocyclic systems known for their biological activity, such as 1,3,4-oxadiazole (B1194373). A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety was synthesized and tested for anticancer potential. Several of these compounds demonstrated strong activity, with IC50 values in the low micromolar range.

The table below summarizes the anticancer activity of selected piperidine and oxadiazole analogs from different studies.

| Compound | Cell Line | Activity | Source |

| Compound 2d (furfurylidene analog) | Molt-4 | Significant Cytotoxicity | |

| Compound 3d (furfurylidene analog) | Molt-4 | Significant Cytotoxicity | |

| Compound 6h (propanamide-oxadiazole) | Not Specified | IC50 = 20.12 ± 6.20 µM | |

| Compound 6j (propanamide-oxadiazole) | Not Specified | IC50 = 10.84 ± 4.2 µM | |

| Compound 6e (propanamide-oxadiazole) | Not Specified | IC50 = 24.57 ± 1.62 µM | |

| AZD5363 | Not Specified | Akt inhibitor |

This table is for illustrative purposes and includes data on different classes of piperidine-containing compounds to show the scaffold's potential.

Derivatives containing heterocyclic rings like furan and piperidine are also explored for their pain-relieving and anti-inflammatory properties. The piperidine nucleus is an essential part of morphine, which is a potent analgesic. A study focused on synthesizing novel derivatives of 4-aminomethyl piperidine and evaluating their analgesic potential. One compound, HN58, showed 100% inhibition in a writhing test, a common model for assessing pain. Molecular docking studies suggested that these compounds interact with the µ-opioid receptor, a key target for pain management.

Furthermore, combining the piperidine scaffold with other heterocycles like 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole has yielded compounds with both analgesic and anti-inflammatory activities. One study described two series of 1,3,4-thiadiazole derivatives that possessed good pain-relieving action in the acetic acid writhing test and, for some compounds, fair anti-inflammatory activity in the carrageenan rat paw edema test, with low ulcerogenic effects compared to indomethacin.

The table below highlights the findings from studies on the analgesic and anti-inflammatory potential of related heterocyclic compounds.

| Compound Class | Test Model | Result | Source |

| 4-Aminomethyl piperidine derivatives (HN58) | Writhing Test | 100% inhibition | |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic Acid Writhing Test | Good antalgic action | |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan Rat Paw Edema | Fair anti-inflammatory activity | |

| Monocarbonyl analogs of Curcumin (based on piperidin-4-one) | Not Specified | Potential anti-inflammatory |

This table illustrates the potential of piperidine and related heterocyclic scaffolds in developing new analgesic and anti-inflammatory agents.

Potential as Antimicrobial or Antiviral Agents

While direct research into the antimicrobial or antiviral properties of this compound is not extensively documented in publicly available literature, the core structural motifs of the compound—the piperidine ring and the furoyl group—are features of significant interest in the development of novel therapeutic agents. The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, known to be a component of numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dut.ac.zaresearchgate.netnih.gov

Piperidine derivatives have demonstrated notable efficacy against various pathogens. dut.ac.za For instance, studies on synthetic piperidin-4-one derivatives have revealed significant bactericidal and fungicidal activities. biomedpharmajournal.org Similarly, other N-substituted piperidine compounds have been shown to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The antimicrobial potential of such compounds is often linked to the nature and orientation of the substituents on the piperidine ring. nih.gov

In the context of viral infections, piperidine-containing molecules have also shown promise. researchgate.net Research has identified adamantane-substituted piperidine analogs with activity against influenza virus strains. researchgate.net The development of small-molecule antiviral drugs is a critical area of research, and heterocyclic compounds like piperidine are frequently explored as core structures for these agents. nih.govmdpi.com The antiviral activity of these analogs is often structure-dependent, with specific substitutions determining the potency and spectrum of activity. mdpi.com Given these precedents, analogs of this compound represent a viable scaffold for exploration in the search for new antimicrobial and antiviral agents.

| Piperidine Analog Class | Observed Biological Activity | Target Pathogen/Virus (Example) | Reference |

|---|---|---|---|

| Piperidin-4-one Derivatives | Bactericidal, Fungicidal | Staphylococcus aureus, Candida albicans | biomedpharmajournal.org |

| N-substituted Piperidines | Antibacterial | Escherichia coli, Staphylococcus aureus | biointerfaceresearch.com |

| Adamantane-substituted Piperidines | Antiviral | Influenza A virus (H1N1) | researchgate.net |

| Isatin-Piperidine Derivatives | Antiviral | Influenza virus (H1N1), HSV-1, Coxsackievirus B3 | mdpi.com |

| Piperazine-Thiadiazole Conjugates | Antibacterial | E. coli, P. vulgaris | mdpi.com |

Innovative Methodologies in Compound Research and Development

Integration of High-Throughput Screening and Virtual Screening Methodologies